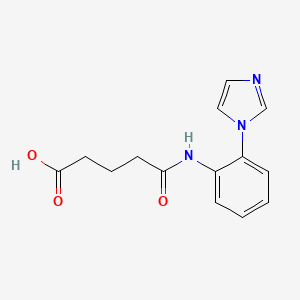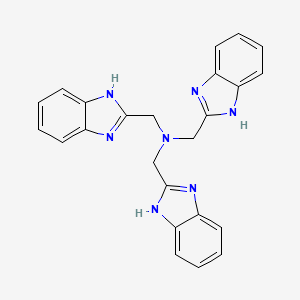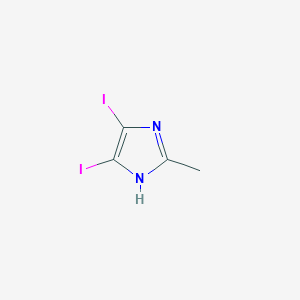
4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Material Science
- Imidazole-based dicarboxylate ligands, similar to the structure of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid, have been synthesized and their coordination chemistry explored. These compounds show diverse structural forms when combined with different metal ions, offering a range of coordination polymers with potential applications in material science (Cai et al., 2017).
Photocatalytic Properties
- Coordination complexes involving imidazole-based molecules have demonstrated significant photocatalytic properties. They show promise in the degradation of organic pollutants like methyl violet dye, suggesting their utility in environmental cleanup applications (Lu et al., 2021).
Sensing and Detection Technologies
- Imidazole derivatives have been employed as reversible luminescent sensors for detecting cyanide and mercury ions. This application is crucial for environmental monitoring and safety, showcasing the compound's potential in sensing technologies (Emandi et al., 2018).
Corrosion Inhibition
- Studies on imidazole-based molecules, similar in structure to this compound, have shown effectiveness in inhibiting corrosion of metals in acidic mediums. This is significant for protecting industrial equipment and infrastructure (Costa et al., 2021).
Fluorescent Properties
- Certain imidazole-based coordination polymers exhibit interesting fluorescent properties, which could be explored for applications in optical materials and sensors (Li et al., 2012).
Catalysis
- Imidazole-derived ionic liquids have shown dual solvent-catalyst properties, useful in various chemical synthesis processes. This reflects the compound's potential in streamlining chemical reactions and improving efficiency (Khaligh et al., 2019).
Biodegradable Polymeric Materials
- Imidazole compounds have been integrated into pH-sensitive biodegradable polymers, indicating potential applications in drug delivery systems and other medical technologies (Pal et al., 2005).
Eigenschaften
IUPAC Name |
5-(2-imidazol-1-ylanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(6-3-7-14(19)20)16-11-4-1-2-5-12(11)17-9-8-15-10-17/h1-2,4-5,8-10H,3,6-7H2,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFNGFYVTYTZLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC(=O)O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)
![2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1330917.png)










